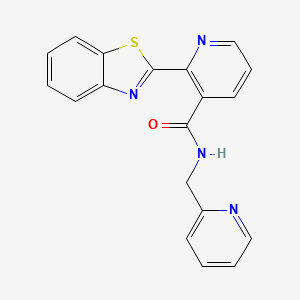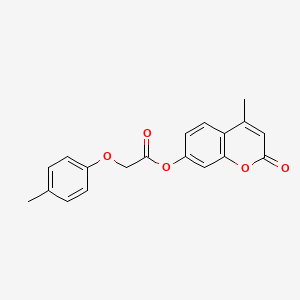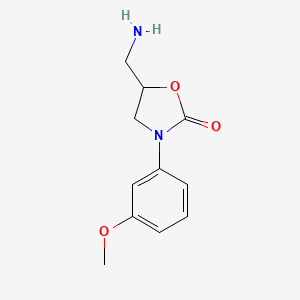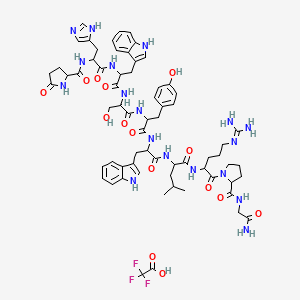
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyridine Ring: The benzothiazole derivative can then be reacted with a pyridine derivative under conditions that promote nucleophilic substitution.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties. The presence of the benzothiazole and pyridine rings can enhance binding affinity to biological targets.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique electronic properties make them suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring can participate in π-π stacking interactions, while the pyridine rings can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position.
2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-12-13-6-3-4-10-20-13)14-7-5-11-21-17(14)19-23-15-8-1-2-9-16(15)25-19/h1-11H,12H2,(H,22,24) |
InChI Key |
OVDZPDAFONWGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![methyl 2-amino-1-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12120798.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12120823.png)
